molecular formula C14H12FN3O3 B2794557 3-{10-fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid CAS No. 1955558-11-8

3-{10-fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid

Cat. No.: B2794557
CAS No.: 1955558-11-8
M. Wt: 289.266
InChI Key: QGSXBFRGVSCELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{10-fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid is a useful research compound. Its molecular formula is C14H12FN3O3 and its molecular weight is 289.266. The purity is usually 95%.
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Scientific Research Applications

Molecular Similarity and Antimicrobial Prospects

Research has identified the molecular similarity between certain quinolone derivatives and fluoroquinolone antibiotics, underscoring their potential as scaffolds for developing new antimicrobial drugs. A particular focus has been on compounds like 3-quinolin-4-one propanoic acids due to their structural resemblance and prospective antimicrobial efficacy. Analytical methods have been developed for the quality control of these active pharmaceutical ingredients, highlighting the importance of 13C NMR-spectroscopy in solving tautomeric forms of such compounds. Specific by-products of synthesis and recommendations for the use of UV- and IR-spectroscopy in developing quality control methods have also been discussed (Zubkov et al., 2016).

Synthesis and Analgesic Potential

Another area of interest is the synthesis and evaluation of derivatives of similar compounds for their biological activities, including analgesic, anti-inflammatory, and antipyretic properties. The synthesis of various substituted 1-methyl-1H-indazoles and their derivatives demonstrated moderate biological activities in preclinical models, offering insights into the chemical modifications that might enhance these effects (Mosti et al., 1992).

Innovative Synthesis Approaches

Innovative synthesis approaches for related compounds, such as the microwave-assisted synthesis of benzylideneamino)triazole–thione derivatives of flurbiprofen, have been reported. These methods not only highlight the efficiency of microwave irradiation in chemical synthesis but also demonstrate the potential of these derivatives as potent analgesic agents, with some showing significant effects in in vivo studies (Zaheer et al., 2021).

Chiral Separation and Analysis

The chiral separation and analysis of racemic mixtures of 2,2-dimethyl-3-aryl-propanoic acids using supercritical fluid chromatography (SFC) without acidic additives have been explored. This research offers valuable insights into additive-free chiral separations, with implications for the quality control and development of pharmaceuticals (Wu et al., 2016).

Properties

IUPAC Name

3-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O3/c1-7-8(5-6-11(19)20)14(21)18-13(16-7)12-9(15)3-2-4-10(12)17-18/h2-4,17H,5-6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZYEQFLGVRQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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